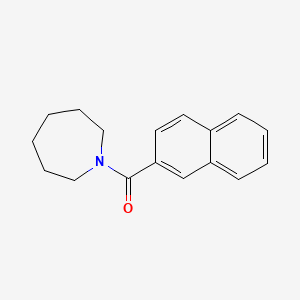

Azepan-1-yl(naphthalen-2-yl)methanone

Description

Contextual Framework: Significance within Organic Synthesis and Heterocyclic Chemistry Scaffolds

Azepan-1-yl(naphthalen-2-yl)methanone is a molecule of interest primarily due to the established importance of its constituent scaffolds in chemical and pharmaceutical sciences. The azepane moiety, a seven-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of bioactive molecules and approved drugs. nbinno.comresearchgate.netnih.gov Its derivatives are recognized for a wide array of pharmacological activities, serving as crucial building blocks in the discovery of new therapeutic agents. nih.gov The conformational flexibility of the seven-membered ring allows it to interact effectively with biological targets.

Similarly, the naphthalene (B1677914) scaffold is a fundamental building block in drug discovery and materials science. nih.gov As a simple polycyclic aromatic hydrocarbon, its derivatives have found applications in a vast range of pathophysiological conditions, including roles as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov The fusion of an azepane ring with a naphthalene core via a methanone (B1245722) (ketone) linker, as seen in this compound, creates a novel chemical entity with potential for unique physicochemical properties and biological interactions. The synthesis of such naphthalene derivatives is an active area of research, driven by their numerous applications in pharmaceutical, medicinal, and agrochemical industries. nih.gov

Overview of Structural Motifs and Their Chemical Relevance

The molecular architecture of this compound is characterized by three key components: the azepane ring, the naphthalene system, and the amide carbonyl group that connects them.

The Azepane Ring : This is a saturated, seven-membered heterocyclic amine, also known as hexahydroazepine. nbinno.com Unlike smaller five- or six-membered rings, the azepane ring possesses greater conformational flexibility. This property can be advantageous in drug design, allowing for optimal binding to protein active sites. The nitrogen atom within the ring acts as a key site for functionalization and imparts basicity to the molecule.

The Methanone Linker : The carbonyl group (C=O) of the methanone acts as a rigid linker connecting the azepane nitrogen to the naphthalene ring, forming a tertiary amide. This functional group is a hydrogen bond acceptor and contributes to the molecule's polarity. The planarity of the amide bond can influence the relative orientation of the two ring systems.

Below is a table summarizing the key properties of the core structural motifs.

| Motif | Chemical Class | Key Features | Relevance in Chemistry |

| Azepane | Saturated Heterocycle | Seven-membered ring, contains one nitrogen atom, conformationally flexible. | Building block for pharmaceuticals, ligands in catalysis. nbinno.comresearchgate.net |

| Naphthalene | Polycyclic Aromatic Hydrocarbon | Fused bicyclic aromatic system, planar, electron-rich. | Scaffold for drugs, dyes, and organic electronic materials. nih.gov |

Historical Development and Current Trajectories in Compound-Specific Research

Research into functionally similar molecules, where a nitrogen-containing saturated ring is attached to an aromatic system via a carbonyl linker, has been a fertile ground for drug discovery. For instance, analogs containing piperidine (B6355638) or other heterocycles have been widely investigated. ontosight.ai

Current research trajectories for compounds like this compound are likely directed by the potential applications suggested by its structure. These areas may include:

Probe Development: Its naphthalene moiety provides intrinsic fluorescent properties, making it a candidate for development as a molecular probe to study biological systems.

Medicinal Chemistry Screening: Given the broad bioactivity of both azepane and naphthalene derivatives, this compound would be a logical candidate for high-throughput screening against various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes.

Materials Science: The rigid, aromatic naphthalene component combined with the more flexible azepane could be explored for the synthesis of novel polymers or organic materials with specific photophysical properties.

The synthesis of such derivatives typically involves the acylation of azepane with a naphthalenecarbonyl chloride or the coupling of azepane with naphthalenecarboxylic acid using standard peptide coupling reagents.

Below is a table of representative analytical data that could be expected for a compound with this structure, based on the known spectroscopic properties of tertiary amides and its constituent parts. spectroscopyonline.com

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons of the naphthalene ring, and multiple signals for the non-equivalent methylene (B1212753) protons of the conformationally mobile azepane ring. |

| ¹³C NMR | Resonances for the carbonyl carbon (amide), aromatic carbons of the naphthalene, and aliphatic carbons of the azepane ring. |

| IR Spectroscopy | A strong absorption band characteristic of the tertiary amide C=O stretch (typically around 1630-1680 cm⁻¹). spectroscopyonline.com |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₉NO). |

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl(naphthalen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(18-11-5-1-2-6-12-18)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDSTONGQGQEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Mechanistic Elucidations of Azepan 1 Yl Naphthalen 2 Yl Methanone and Its Analogues

Established Synthetic Pathways

Traditional synthetic routes to Azepan-1-yl(naphthalen-2-yl)methanone and related structures primarily rely on classical carbon-carbon and carbon-nitrogen bond-forming reactions. These methods, while robust, often involve multiple steps and require careful optimization of reaction conditions.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a direct method for the construction of the this compound scaffold. myttex.net This electrophilic aromatic substitution reaction typically involves the acylation of naphthalene (B1677914) with an appropriate acylating agent in the presence of a Lewis acid catalyst.

A plausible pathway involves the reaction of naphthalene with azepane-1-carbonyl chloride, generated in situ or pre-formed from azepane and a phosgene (B1210022) equivalent. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich naphthalene ring.

The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on the reaction conditions, including the solvent and temperature. ruc.dkrsc.org Acylation at the α-position (C1) is often kinetically favored, while the β-substituted product (C2), which is required for this compound, is the thermodynamically more stable isomer. researchgate.net The use of specific solvents, such as 2-nitropropane, has been shown to favor β-substitution. google.com The reaction mechanism involves the formation of a sigma complex (a resonance-stabilized carbocation intermediate), followed by deprotonation to restore aromaticity and yield the final ketone product. researchgate.net

Table 1: Key Parameters in Friedel-Crafts Acylation of Naphthalene

| Parameter | Influence on Reaction | Typical Conditions |

|---|---|---|

| Lewis Acid | Activates the acylating agent. | AlCl₃, FeCl₃, BF₃ |

| Solvent | Affects solubility and regioselectivity. | Carbon disulfide, nitrobenzene, 1,2-dichloroethane, 2-nitropropane |

| Temperature | Influences kinetic vs. thermodynamic control. | -30°C to reflux |

| Acylating Agent | The source of the acyl group. | Azepane-1-carbonyl chloride, 2-naphthoyl chloride |

It is important to note that when using 2-naphthoyl chloride as the acylating agent to react with azepane, this would be an amidation reaction to form the target compound, not a Friedel-Crafts reaction.

Grignard Reagent-Mediated Syntheses

Grignard reagents offer a powerful and versatile alternative for the synthesis of this compound. libretexts.orgsigmaaldrich.com This approach involves the nucleophilic addition of an organomagnesium halide to a suitable electrophile. Two primary retrosynthetic disconnections are viable.

The first approach involves the reaction of a 2-naphthyl Grignard reagent (2-naphthylmagnesium bromide), prepared from 2-bromonaphthalene (B93597) and magnesium metal, with an azepane-derived electrophile such as azepane-1-carbonyl chloride. nih.govrsc.org The highly nucleophilic carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbonyl carbon of the acid chloride. A subsequent aqueous workup protonates the intermediate to yield the desired ketone.

Alternatively, an azepane-based Grignard reagent could be reacted with a naphthalene-containing electrophile like methyl 2-naphthoate. This would involve a double addition, leading to a tertiary alcohol rather than the desired ketone. Therefore, the former approach is more synthetically viable. The success of Grignard reactions is highly dependent on anhydrous conditions to prevent the quenching of the highly basic Grignard reagent. researchgate.net

Cyclization and Ring Expansion Protocols for Azepane Moiety

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, and it can be applied to the synthesis of azepane precursors. nih.gov For instance, a diene-containing amine can undergo RCM in the presence of a ruthenium catalyst, such as Grubbs' catalyst, to form a cyclic amine that can be subsequently acylated.

Ring expansion reactions provide another elegant route to the azepane core. Diastereomerically pure azepane derivatives have been prepared through the stereoselective and regioselective expansion of a piperidine (B6355638) ring. rsc.orgresearchgate.net This strategy often involves the formation of an intermediate that undergoes a rearrangement to expand the ring size from six to seven atoms. For example, 2-azanorbornan-3-yl methanols can undergo stereoselective ring expansion to yield chiral bridged azepanes. researchgate.net

Advanced Synthetic Methodologies

More contemporary approaches to the synthesis of this compound and its analogues focus on improving efficiency, atom economy, and stereocontrol.

Multi-component Reactions and Convergent Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and convergent approach. mdpi.com While a direct MCR for this compound is not prominently reported, related strategies for the synthesis of polysubstituted naphthalenes and other heterocyclic systems suggest its feasibility. nih.govchemicalpapers.comresearchgate.net For instance, a one-pot reaction involving 2-naphthol, an aldehyde, and an amine could potentially be adapted to generate precursors to the target molecule.

Convergent syntheses, where the azepane and naphthalene fragments are prepared separately and then coupled in a late-stage reaction, offer flexibility and are often more efficient for the synthesis of analogues. The coupling of a pre-formed 2-naphthoyl chloride with azepane is a prime example of a convergent approach.

Stereoselective and Asymmetric Synthesis Considerations

The introduction of chirality into the azepane ring can have a profound impact on the biological activity of the final compound. Stereoselective synthesis of azepane derivatives is therefore an area of active research. nih.gov Asymmetric syntheses often employ chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.

For example, the stereoselective synthesis of heavily hydroxylated azepane iminosugars has been achieved using an osmium-catalyzed tethered aminohydroxylation reaction. nih.gov This method allows for the controlled installation of a nitrogen atom with high regio- and stereocontrol. Similarly, the use of chiral imines in aza-Diels-Alder reactions can lead to the formation of enantiopure bicyclic systems that can be further elaborated into chiral azepanes. researchgate.net These stereocontrolled methods provide access to specific enantiomers or diastereomers of azepane-containing molecules, which is crucial for the development of chiral drugs and materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene |

| Azepane |

| Azepane-1-carbonyl chloride |

| Aluminum chloride |

| 2-Nitropropane |

| 2-Naphthoyl chloride |

| 2-Naphthylmagnesium bromide |

| 2-Bromonaphthalene |

| Magnesium |

| Methyl 2-naphthoate |

| Piperidine |

| 2-Azanorbornan-3-yl methanol |

| Grubbs' catalyst |

| 2-Naphthol |

Green Chemistry Approaches in Compound Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to mitigate environmental impact by reducing hazardous waste and improving energy efficiency. scispace.combohrium.com For the synthesis of this compound, several green strategies can be proposed, drawing from established methodologies for amide bond formation.

One prominent green approach is the use of solvent-free reaction conditions . scispace.combohrium.com Conventional amide synthesis often employs hazardous and volatile organic solvents, which contribute to environmental pollution and pose safety risks. scispace.com Solvent-free methods, such as heating a mixture of the carboxylic acid (naphthalene-2-carboxylic acid) and the amine (azepane), can significantly reduce waste. scispace.combohrium.com The use of a catalyst, such as boric acid, can facilitate this reaction by activating the carboxylic acid. scispace.combohrium.com Another technique involves the trituration of reactants, which can lower the melting point of the mixture and allow the reaction to proceed with direct heating, avoiding the need for a solvent. scispace.com

Microwave-assisted synthesis represents another energy-efficient and rapid method for amide formation. tandfonline.comukm.my Microwave irradiation can dramatically shorten reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. tandfonline.comukm.my This technique has been successfully applied to the synthesis of various amides, including naphthamide derivatives, and can often be performed under solvent-free conditions or with environmentally benign solvents. tandfonline.comnih.govacs.org For instance, the reaction of a primary amine with a carboxylic acid under microwave irradiation has been shown to produce amides in high yields without the need for a catalyst. tandfonline.com

Enzymatic synthesis offers a highly selective and environmentally friendly alternative for amide bond formation. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used to catalyze the direct amidation of carboxylic acids and amines. nih.gov These reactions are typically performed under mild conditions, in greener solvents like cyclopentyl methyl ether (CPME), and produce high yields of the desired amide with minimal need for purification. nih.gov This biocatalytic approach has been successfully applied to a wide range of substrates, including cyclic secondary amines, making it a viable option for the synthesis of this compound. nih.gov

Finally, the development of catalytic methods that avoid stoichiometric activating agents is a key focus of green amide synthesis. whiterose.ac.ukdst.gov.in While traditional methods often rely on carbodiimides or other coupling agents that generate significant waste, newer approaches utilize catalysts based on transition metals or organocatalysts to facilitate the direct coupling of carboxylic acids and amines. whiterose.ac.ukresearchgate.net These catalytic methods are more atom-economical and align with the principles of sustainable chemistry. whiterose.ac.uk

Table 1: Comparison of Green Synthesis Methods for Amide Formation

| Method | Key Features | Advantages | Potential for this compound Synthesis |

| Solvent-Free Synthesis | Reaction conducted without a solvent, often with heating or trituration. scispace.com | Reduces solvent waste, simplifies workup, lowers environmental impact. scispace.comscience.gov | High potential, especially with a catalyst like boric acid. scispace.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. tandfonline.comukm.my | Rapid reaction times, often higher yields, energy efficient. tandfonline.comukm.my | Highly applicable for a fast and efficient synthesis. nih.govacs.org |

| Enzymatic Synthesis | Employs enzymes (e.g., lipases) as catalysts. nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov | Feasible, particularly using a lipase like CALB. nih.gov |

| Catalytic Direct Amidation | Uses sub-stoichiometric amounts of a catalyst to promote the reaction. whiterose.ac.ukresearchgate.net | High atom economy, reduces waste from activating agents. whiterose.ac.uk | Promising with the development of suitable catalysts for this specific substrate pair. researchgate.net |

Reaction Mechanism Investigations

Understanding the reaction mechanisms is crucial for controlling the synthesis of this compound and minimizing the formation of byproducts. The primary route to this amide involves the formation of a bond between the carbonyl carbon of a naphthalene-2-carboxylic acid derivative and the nitrogen atom of the azepane ring.

While not the direct method for coupling the azepane ring, Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism for introducing the acyl group onto the naphthalene ring, a key step in synthesizing the precursor, naphthalene-2-carboxylic acid or its derivatives. The Friedel-Crafts acylation of naphthalene is a classic example of an EAS reaction. reddit.comlibretexts.org

The reaction typically proceeds by generating a highly electrophilic acylium ion from an acyl halide (e.g., naphthalen-2-oyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The π-electron system of the naphthalene ring then acts as a nucleophile, attacking the acylium ion. masterorganicchemistry.com This attack disrupts the aromaticity of one of the rings and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.compearson.com

The regioselectivity of the acylation of naphthalene is a critical consideration. Attack at the 1-position (α-position) is generally kinetically favored at lower temperatures due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve the aromaticity of the second ring. wordpress.comyoutube.com However, the 2-substituted product (β-product) is often the thermodynamically favored product, especially at higher temperatures or with bulkier acylating agents, due to reduced steric hindrance with the hydrogen at the 8-position. wordpress.comstackexchange.comrsc.orgpsu.edu For the synthesis of this compound, reaction conditions would be optimized to favor the formation of the 2-substituted naphthalene precursor. researchgate.net

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction, not a nucleophilic substitution on the azepane ring itself. chemistrysteps.com In this context, the nitrogen atom of the azepane ring acts as the nucleophile. chemistnotes.com

The reaction is typically carried out by activating the carboxylic acid group of naphthalene-2-carboxylic acid. A common method is to convert the carboxylic acid to a more reactive acyl chloride (naphthalene-2-oyl chloride) using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. iitk.ac.in The highly electrophilic carbonyl carbon of the acyl chloride is then readily attacked by the lone pair of electrons on the nitrogen atom of azepane. chemistnotes.comchemistry-reaction.com This addition forms a tetrahedral intermediate. chemistry-reaction.comjk-sci.com The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. byjus.com A base, such as pyridine (B92270) or aqueous sodium hydroxide, is often used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. iitk.ac.inbyjus.com This specific method is known as the Schotten-Baumann reaction. chemistnotes.comiitk.ac.inchemistry-reaction.combyjus.com

Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. researchgate.netyoutube.com

Several side reactions and rearrangements can potentially occur during the synthesis of amides, which can affect the yield and purity of the final product. nih.gov

One possible side reaction, particularly under Friedel-Crafts conditions, is the rearrangement of the acyl group on the naphthalene ring. For instance, a kinetically formed 1-acylnaphthalene can rearrange to the more thermodynamically stable 2-acylnaphthalene under certain conditions. researchgate.net

During the amide formation step, if the reaction conditions are not carefully controlled, side reactions can occur. For example, if an oxime precursor were used, a Beckmann rearrangement could be a potential pathway to the amide, though this is a distinct synthetic route. libretexts.orgnih.gov In this rearrangement, an oxime is treated with an acid, causing the group anti-periplanar to the hydroxyl group to migrate to the nitrogen atom, which, after hydrolysis, yields an amide. libretexts.org

In the context of direct amide synthesis from a carboxylic acid and an amine at high temperatures, side reactions involving dehydration or decarboxylation could occur. youtube.com If the starting materials or intermediates possess other functional groups, these may also lead to undesired side products. Careful control of reaction parameters is therefore essential to minimize these competing pathways. numberanalytics.com

Optimization and Process Chemistry of this compound Synthesis

The optimization of reaction conditions is a critical aspect of process chemistry, aiming to maximize product yield and purity while ensuring the process is efficient, scalable, and cost-effective. researchgate.net

To enhance the yield of this compound, a systematic study of various reaction parameters is necessary. numberanalytics.com Key parameters that influence the outcome of amide synthesis include temperature, solvent, catalyst, and the concentration of reactants. numberanalytics.comresearchgate.net

Temperature: The reaction temperature can significantly affect the rate of amide formation. numberanalytics.com While higher temperatures generally increase the reaction rate, they can also promote side reactions or decomposition of the product or reactants. numberanalytics.com An optimal temperature must be determined that provides a reasonable reaction rate without compromising the yield.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. numberanalytics.com For the Schotten-Baumann reaction, a two-phase system of an organic solvent and aqueous base is often used. byjus.com In other methods, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common choices for amide bond formation due to their ability to dissolve a wide range of reactants. numberanalytics.com

Catalyst and Coupling Agents: The selection and concentration of the catalyst or coupling agent are crucial. researchgate.netresearchgate.net For Friedel-Crafts acylation, the ratio of Lewis acid to acylating agent can affect regioselectivity and yield. rsc.org In amide coupling reactions, the choice between different coupling agents (e.g., DCC, EDC, or newer phosphonium (B103445) or uranium-based reagents) can have a significant impact on the yield, especially with sterically hindered or electronically deactivated substrates. researchgate.netrsc.org

Stoichiometry of Reactants: The molar ratio of the amine to the carboxylic acid derivative can also be optimized. Using a slight excess of one reactant, often the more volatile or less expensive one, can help drive the reaction to completion. rsc.org

Table 2: Key Parameters for Optimization of Amide Synthesis

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. numberanalytics.com | Screen a range of temperatures to find a balance between reaction speed and minimization of side products. numberanalytics.com |

| Solvent | Impacts solubility of reactants and stability of intermediates. numberanalytics.com | Test a variety of solvents with different polarities (e.g., DCM, THF, DMF). numberanalytics.comresearchgate.net |

| Catalyst/Coupling Agent | Activates the carboxylic acid and influences reaction efficiency. researchgate.net | Screen different catalysts or coupling agents and optimize their loading. researchgate.netresearchgate.net |

| Reactant Concentration | Can affect reaction rate and the extent of side reactions. numberanalytics.com | Vary the concentration of reactants to maximize yield and minimize byproduct formation. numberanalytics.com |

Byproduct Identification and Formation Control

In the synthesis of this compound, primarily through the acylation of azepane with 2-naphthoyl chloride, the generation of byproducts is a critical concern that can affect the yield and purity of the desired compound. acs.orgtandfonline.com The most prevalent byproduct is often the unreacted starting material, 2-naphthoyl chloride. The formation of this impurity can be mitigated by adjusting the stoichiometry, specifically by employing a slight excess of the azepane nucleophile, and by optimizing reaction parameters such as time and temperature to drive the reaction to completion. acs.org

Another potential byproduct arises from the self-reaction or degradation of the acylating agent. For instance, 2-naphthoyl chloride can be susceptible to hydrolysis if moisture is present in the reaction, leading to the formation of 2-naphthoic acid. tandfonline.com To control this, the reaction should be conducted under anhydrous conditions, using dry solvents and reagents.

Side reactions involving the azepane ring, such as ring-opening or rearrangements, can also occur, though they are typically minor. nih.govescholarship.org The choice of base and careful temperature regulation are crucial for minimizing these pathways. A non-nucleophilic base is preferred to avoid competition with the azepane for the acyl chloride. Purification methods like column chromatography are generally effective for removing these byproducts.

Table 1: Byproduct Formation and Control Strategies

| Byproduct | Formation Pathway | Control Strategy |

|---|---|---|

| Unreacted 2-naphthoyl chloride | Incomplete acylation reaction. acs.org | Use of a slight excess of azepane; optimization of reaction time and temperature. |

| 2-Naphthoic acid | Hydrolysis of 2-naphthoyl chloride. tandfonline.com | Strict anhydrous reaction conditions. |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities introduces several challenges that necessitate procedural modifications. researchgate.net A primary concern is the management of heat generated during the exothermic acylation reaction. acs.org While a simple ice bath may suffice for milligram-scale reactions, larger batches require more robust cooling systems and potentially a jacketed reactor to ensure uniform temperature control and prevent runaway reactions that could lead to increased byproduct formation. researchgate.net

The selection of an appropriate solvent is also critical for a successful scale-up. Solvents commonly used in small-scale synthesis, such as dichloromethane (B109758) or chloroform, may be less suitable for larger volumes due to their volatility and associated health and environmental risks. hud.ac.uk Alternative solvents with higher boiling points and better safety profiles, like toluene (B28343) or 2-methyltetrahydrofuran, are often considered for pilot-scale production. hud.ac.uk

Furthermore, the work-up and purification procedures must be adapted for larger quantities. Aqueous extractions can become inefficient and generate large volumes of waste. acs.org Alternative purification techniques, such as direct crystallization of the product from the reaction mixture, are often more practical and scalable. hud.ac.uk While column chromatography is a powerful tool for purification at the research scale, it becomes less practical and more expensive at larger scales due to the large volumes of solvent required. researchgate.net

Table 2: Scale-Up Considerations for Synthesis

| Parameter | Small-Scale Synthesis (mg-g) | Large-Scale Laboratory Synthesis (g-kg) |

|---|---|---|

| Reaction Vessel | Round-bottom flask | Jacketed glass reactor |

| Temperature Control | Ice bath, oil bath | External cooling/heating circulator |

| Solvent Selection | Dichloromethane, Chloroform | Toluene, 2-Methyltetrahydrofuran |

| Work-up Procedure | Liquid-liquid extraction | Direct crystallization, filtration |

| Purification Method | Column chromatography | Recrystallization |

Design and Synthesis of Chemically Modified Analogues

Modifications on the Naphthalene Moiety

The naphthalene scaffold is a common motif in many bioactive compounds and its modification is a key strategy in medicinal chemistry. ekb.egijpsjournal.com The properties of this compound can be systematically altered by introducing various substituents onto the naphthalene ring. nih.gov The installation of electron-donating groups (e.g., methoxy (B1213986), alkyl) or electron-withdrawing groups (e.g., nitro, halogen) can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its biological activity. nih.gov

The synthesis of these analogues typically begins with the appropriately substituted 2-naphthoic acid or a related precursor. nih.govresearchgate.net For example, to synthesize an analogue with a chloro group on the naphthalene ring, one would start with the corresponding chloro-substituted 2-naphthoic acid, convert it to the acyl chloride, and then react it with azepane. nih.gov This modular approach allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.gov

Table 3: Examples of Naphthalene Moiety Modifications

| Substitution Position | Substituent | Precursor Molecule |

|---|---|---|

| 6-position | Methoxy (-OCH₃) | 6-Methoxy-2-naphthoic acid |

| 4-position | Chloro (-Cl) | 4-Chloro-2-naphthoic acid |

Structural Variations of the Azepane Ring

The azepane ring is a seven-membered nitrogen heterocycle that is present in a number of approved drugs. wikipedia.orgnih.gov Its conformational flexibility is a key characteristic that can influence how a molecule interacts with its biological target. lifechemicals.com Structural modifications of the azepane ring in this compound can involve altering the ring size or introducing substituents. rsc.orgnih.gov

Replacing the azepane with other cyclic amines, such as the six-membered piperidine or the eight-membered azocane, can significantly impact the conformational preferences of the resulting analogue. rsc.orgresearchgate.net The synthesis of these analogues is straightforward and involves the reaction of 2-naphthoyl chloride with the desired cyclic amine. researchgate.net Additionally, substituents can be introduced at various positions on the azepane ring itself to probe for specific steric or electronic interactions. lifechemicals.com For instance, using a substituted azepane, such as 3-methylazepane, in the synthesis would yield an analogue with a methyl group on the heterocyclic ring.

Table 4: Examples of Azepane Ring Variations

| Ring Modification | Amine Reactant |

|---|---|

| Ring Contraction | Piperidine |

| Ring Expansion | Azocane |

| C-3 Substitution | 3-Methylazepane |

Linker Group Diversification and Impact on Chemical Properties

A common modification is the reduction of the carbonyl group to a methylene (B1212753) bridge (-CH₂-), which transforms the polar ketone into a nonpolar alkane linker. nih.gov This change eliminates the hydrogen bond accepting capability of the linker and increases the molecule's flexibility. nih.gov This can be achieved through standard reduction methods, for example, using a reducing agent like lithium aluminum hydride. Other possible modifications include replacing the ketone with other functional groups such as an ester or an amide, although this would require a different synthetic approach starting from different precursors. acs.org These changes would alter the electronic and hydrogen-bonding properties of the linker region. creative-proteomics.com

Table 5: Impact of Linker Group Diversification

| Original Linker | Modified Linker | Potential Synthetic Method | Impact on Chemical Properties |

|---|---|---|---|

| Ketone (-CO-) | Methylene (-CH₂-) | Reduction (e.g., Wolff-Kishner) | Decreased polarity, increased flexibility, loss of H-bond acceptor. nih.gov |

| Ketone (-CO-) | Amide (-CONH-) | Reaction of 2-naphthoic acid with a diamine | Introduction of H-bond donor, altered geometry. creative-proteomics.com |

Comprehensive Spectroscopic Characterization and Analytical Methodologies for Azepan 1 Yl Naphthalen 2 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed portrait of the atomic connectivity and chemical environment of Azepan-1-yl(naphthalen-2-yl)methanone can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) and azepane moieties. The aromatic protons of the naphthalene ring typically resonate in the downfield region, generally between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these seven protons provide detailed information about their relative positions on the naphthalene core. Protons on the azepane ring will appear in the upfield region of the spectrum. The methylene (B1212753) groups adjacent to the nitrogen atom are expected to be deshielded compared to other methylene groups in the ring, appearing at approximately δ 3.5-3.8 ppm. The other methylene protons of the azepane ring would likely be found in the range of δ 1.5-1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene H | 7.5 - 8.5 | Multiplet |

| Azepane CH₂ (adjacent to N) | 3.5 - 3.8 | Multiplet |

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the ketone group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 168-172 ppm. The aromatic carbons of the naphthalene ring will produce a series of signals between δ 125 and 135 ppm. The carbons of the azepane ring will resonate in the upfield region, with the carbons adjacent to the nitrogen atom appearing at approximately δ 45-50 ppm and the remaining methylene carbons showing signals between δ 25 and 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to a standard reference.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 168 - 172 |

| Naphthalene C (Aromatic) | 125 - 135 |

| Azepane C (adjacent to N) | 45 - 50 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This is particularly useful for assigning the protons within the naphthalene ring system and for tracing the connectivity of the methylene groups within the azepane ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s), confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is instrumental in establishing the connectivity between the naphthalene ring, the carbonyl group, and the azepane ring. For instance, correlations would be expected between the protons on the azepane ring adjacent to the nitrogen and the carbonyl carbon.

Advanced Computational and Theoretical Investigations of Azepan 1 Yl Naphthalen 2 Yl Methanone

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are at the heart of modern molecular modeling, offering a window into the subatomic world that governs chemical behavior. For a molecule like Azepan-1-yl(naphthalen-2-yl)methanone, a combination of sophisticated methods is required to achieve a balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for the computational study of medium to large-sized molecules due to its excellent cost-to-accuracy ratio. researchgate.netjcsp.org.pk DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com For compounds containing aromatic systems and heteroatoms, like this compound, DFT is particularly effective.

Researchers commonly employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. jcsp.org.pkmdpi.com This approach has been shown to provide reliable geometric and electronic properties for a wide range of organic molecules, including naphthalene (B1677914) derivatives. jcsp.org.pknih.gov In the study of this compound, DFT calculations are instrumental in optimizing the molecular geometry to its lowest energy state and in calculating various electronic properties. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. jcsp.org.pk While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can be a significant factor in molecules with extensive electron delocalization, such as the naphthalene moiety. samipubco.com

To address the limitations of HF, post-HF methods like Møller-Plesset perturbation theory (e.g., MP2) can be employed. acs.org These methods incorporate electron correlation, leading to more accurate energy predictions. However, their computational cost is significantly higher, often limiting their application to smaller systems or for single-point energy calculations on geometries optimized with less expensive methods like DFT. uni-rostock.de For this compound, a comparative study using both HF and DFT can be valuable, with HF providing a baseline and DFT offering a more refined description of the electronic structure. jcsp.org.pk

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For a molecule with the structural complexity of this compound, a flexible and robust basis set is necessary to accurately describe the electronic distribution around the different atoms.

The Pople-style basis sets are widely used in computational organic chemistry. uni-rostock.de The 6-311G basis set is a split-valence triple-zeta basis set, meaning it uses three sets of functions to describe the valence electrons, providing a high degree of flexibility. uni-rostock.debasissetexchange.org The addition of polarization functions, denoted by (d,p), allows for the description of non-spherical electron density, which is crucial for accurately modeling bonding in cyclic and aromatic systems. uni-rostock.degaussian.com The "d" functions are added to heavy (non-hydrogen) atoms, and "p" functions are added to hydrogen atoms. gaussian.com

For even greater accuracy, diffuse functions, indicated by "++", can be included. The 6-311++G(d,p) basis set adds diffuse functions to both heavy atoms and hydrogen atoms, which are important for describing anions, lone pairs, and non-covalent interactions. jcsp.org.pkgaussian.com The selection of a basis set like 6-311G(d,p) or 6-311++G(d,p) for studying this compound is justified by the need to accurately model the delocalized π-system of the naphthalene ring and the electronic environment of the carbonyl group and the azepane ring. researchgate.netjcsp.org.pknih.gov

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, a wealth of information about the electronic structure and reactivity of this compound can be extracted. Key descriptors include the frontier molecular orbitals and the molecular electrostatic potential.

The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. nih.govmdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govnih.gov

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the kinetic stability of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may be centered on the carbonyl group and the naphthalene system, indicating these as potential sites for nucleophilic and electrophilic attack, respectively. nih.gov

Table 1: Representative Frontier Molecular Orbital Properties of this compound (Calculated using DFT/B3LYP/6-311G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.05 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.16 |

Note: The values presented in this table are representative and based on typical calculations for similar naphthalene derivatives. Actual values may vary based on the specific computational methods and conditions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. Red areas signify regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential. researchgate.net

For this compound, the MEP map would likely show the most negative potential (red) localized around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net The hydrogen atoms of the azepane and naphthalene rings would exhibit positive potential (blue). The MEP map provides a clear and intuitive guide to the reactive sites of the molecule, complementing the insights gained from FMO analysis. jcsp.org.pk

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis interprets the wave function in terms of localized, classical Lewis structures and examines the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. Natural Population Analysis (NPA) provides a method for calculating the atomic charges and electron distribution.

In a hypothetical study of this compound, NBO analysis would be performed on the geometry-optimized structure of the molecule. The key output is the second-order perturbation energy, E(2), which quantifies the stabilization energy of a donor-acceptor interaction. For instance, significant E(2) values would be expected for interactions involving the lone pair electrons on the nitrogen and oxygen atoms with the antibonding orbitals of the naphthalene and azepane rings.

Hypothetical NBO Analysis Data: A typical data table would list the most significant donor-acceptor interactions and their corresponding stabilization energies. For example, interactions like n(N) → π(C=O) and π(naphthalene) → π(C=O) would be of particular interest, as they would describe the electron delocalization across the amide bond and the influence of the naphthalene system.

Charge Transfer and Delocalization Studies

Charge transfer and electron delocalization are fundamental to understanding a molecule's stability, reactivity, and electronic properties. These phenomena are elucidated using NBO analysis and by examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For a molecule like this compound, the HOMO would likely be localized on the electron-rich naphthalene ring and the azepane nitrogen, while the LUMO would be concentrated on the carbonyl group and the naphthalene system. The overlap between these orbitals would indicate the pathways for intramolecular charge transfer upon electronic excitation.

Computational studies on related naphthalene derivatives often show that the HOMO-LUMO gap is a key parameter for assessing molecular stability. researchgate.net

Prediction and Correlation of Spectroscopic Parameters

Theoretical Vibrational Spectra

Theoretical vibrational spectra (Infrared and Raman) are typically calculated using density functional theory (DFT) methods, such as B3LYP. The calculations provide the frequencies and intensities of the vibrational modes of the molecule in its optimized ground state. These theoretical spectra are invaluable for assigning the bands observed in experimentally recorded spectra.

For this compound, key vibrational modes would include:

C=O Stretching: A strong, characteristic band for the ketone group.

C-N Stretching: Associated with the azepane ring's amide bond.

Aromatic C-H and C=C Stretching: Vibrations from the naphthalene ring system.

Aliphatic C-H Stretching: From the CH₂ groups of the azepane ring.

By comparing the calculated frequencies with experimental data (if available), a detailed assignment of the molecule's vibrational fingerprint can be achieved.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental data to confirm the molecular structure.

A predicted ¹H and ¹³C NMR spectrum for this compound would show distinct signals for:

Aromatic Protons: The protons on the naphthalene ring would appear in the aromatic region of the ¹H NMR spectrum, with their exact shifts influenced by their position relative to the carbonyl group.

Azepane Protons: The protons on the seven-membered ring would show complex patterns in the aliphatic region due to their different chemical environments.

Naphthalene Carbons: The carbons of the naphthalene ring would have characteristic shifts in the ¹³C NMR spectrum.

Carbonyl Carbon: A signal at a significantly downfield shift would be characteristic of the C=O group.

UV-Vis Absorption Maxima and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. The calculation predicts the absorption wavelengths (λ_max), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region. The primary transitions would be attributed to π → π* excitations within the naphthalene chromophore and n → π* transitions involving the lone pair electrons of the carbonyl oxygen. The results would be presented in a table listing the calculated λ_max, oscillator strength, and the major orbital contributions for each significant electronic transition.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. A potential energy surface (PES) is generated by systematically changing key dihedral angles (torsion angles) and calculating the molecule's energy at each point.

For this compound, the most important dihedral angles for a conformational search would be those around the bond connecting the naphthalene ring to the carbonyl group and the bond between the carbonyl carbon and the azepane nitrogen. The analysis would reveal the lowest energy conformer(s) and the transition states that separate them. This information is critical for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. The results are typically visualized as a 2D or 3D plot of energy versus the dihedral angles.

Identification of Stable Conformers

No published computational studies have identified the stable conformers of this compound. Such a study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to perform a conformational search. This process would identify various low-energy spatial arrangements of the molecule, focusing on the orientation of the azepane ring relative to the naphthalen-2-yl-methanone moiety. Key parameters like dihedral angles between the naphthalene ring, the carbonyl group, and the azepane ring would be determined to define the geometry of each stable conformer.

Interconversion Pathways and Energy Barriers

There is no available research detailing the interconversion pathways and the associated energy barriers between the potential stable conformers of this compound. Investigating these pathways would require locating the transition state structures that connect the different conformers on the potential energy surface. The energy difference between the stable conformers and these transition states would define the energy barriers, providing insight into the molecule's flexibility and the likelihood of conformational changes at different temperatures.

Nonlinear Optical (NLO) Properties Calculations

Dipole Moments, Polarizability, and Hyperpolarizability

Computational data regarding the dipole moments (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound are not present in the current body of scientific literature. The calculation of these properties is fundamental to assessing a molecule's potential for NLO applications. These values are typically obtained through quantum chemical calculations, often using methods like DFT, which can predict how the electron density of the molecule responds to an external electric field.

Structure-NLO Property Relationships

Without calculated NLO properties, no structure-NLO property relationships for this compound have been established. Such an analysis would explore how the molecule's electronic and structural features, such as the presence of the electron-rich naphthalene group and the azepane ring, influence its hyperpolarizability. The interplay between the donor and acceptor characteristics within the molecule would be a key aspect of this investigation.

Thermodynamic Properties and Stability Studies

Heat Capacity, Entropy, and Enthalpy Calculations

There are no published studies that provide calculated thermodynamic properties for this compound. These calculations, typically derived from statistical mechanics based on the results of quantum chemical frequency calculations, would provide valuable information on the compound's thermal stability. Data tables for heat capacity (C), entropy (S), and enthalpy (H) as a function of temperature would be generated from these theoretical investigations.

Stability of Isomeric Forms

The structural complexity of this compound gives rise to several potential isomeric forms, the relative stabilities of which have been a subject of theoretical investigation. While specific experimental and computational studies exclusively on this molecule are not extensively available in public literature, a robust understanding can be constructed by analogy to detailed computational analyses of its constituent structural motifs: the azepane ring, the naphthalenyl-ketone group, and the tertiary amide linkage. The stability of its isomers is primarily governed by a combination of conformational states of the azepane ring and rotational isomerism around the key single bonds connecting the bulky ring systems.

The principal isomeric forms of this compound arise from three main sources:

Conformation of the Azepane Ring: As a seven-membered heterocycle, the azepane ring is highly flexible and can adopt several non-planar conformations.

Rotation about the C(carbonyl)-N(azepane) Bond: The partial double bond character of the amide C-N bond leads to significant rotational barriers, resulting in distinct cis and trans isomers.

Rotation about the C(naphthalen-2-yl)-C(carbonyl) Bond: The orientation of the naphthalene ring relative to the carbonyl group defines another set of conformers.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometries and relative energies of these various isomers.

Conformational Landscape of the Azepane Moiety

The seven-membered azepane ring is known to exist in a variety of conformations, with the most stable forms being the twist-chair and chair conformations. nih.govacs.org DFT and ab initio calculations on azepane and its derivatives have consistently shown that the twist-chair conformation is the global energy minimum. nih.govacs.orgresearchgate.net The chair conformation is often identified as a transition state for the interconversion of twist-chair forms. nih.govacs.org The presence of heteroatoms, such as nitrogen in azepane, has been noted to lower the energy of boat conformations relative to their chair counterparts when compared to cycloheptane. nih.gov In the context of this compound, the bulky naphthalenoyl substituent on the nitrogen atom would be expected to further influence the conformational equilibrium of the azepane ring.

| Conformation | Relative Energy (kcal/mol) | Computational Method (Example) | Reference |

|---|---|---|---|

| Twist-Chair | 0.00 (most stable) | MP2/aug-cc-pVTZ | nih.gov |

| Chair | ~1.5 - 2.5 (often a transition state) | DFT/B3LYP | nih.govacs.org |

| Boat | Higher in energy than twist-chair | M06-2X/6-311++G(d,p) | nih.govresearchgate.net |

Rotational Isomerism around the Amide Bond

The bond between the carbonyl carbon and the azepane nitrogen has significant double bond character, which restricts free rotation and creates two distinct planar arrangements: cis and trans. These are defined by the relative orientation of the naphthalene ring and the methylene (B1212753) groups of the azepane ring adjacent to the nitrogen, with respect to the C-N bond. For tertiary amides, steric hindrance plays a crucial role in determining the preferred isomer.

In N-aroyl heterocycles, the trans isomer, where the bulky aryl group is opposite to the larger portion of the heterocyclic ring, is generally favored thermodynamically to minimize steric clash. core.ac.ukdntb.gov.ua However, the energy difference between cis and trans isomers can be small enough for both to be present in equilibrium. nd.edu DFT calculations on related secondary amides show that the trans isomer is typically more stable than the cis isomer by several kcal/mol. core.ac.ukdntb.gov.ua The rotational barrier between these isomers is substantial, often in the range of 15-23 kcal/mol, making their interconversion slow at room temperature. nd.edumdpi.com For this compound, the bulky naphthalene group would create significant steric hindrance with the azepane ring in the cis conformation, strongly favoring the trans isomer.

| Parameter | Typical Energy Range (kcal/mol) | Computational Method (Example) | Reference |

|---|---|---|---|

| ΔE (E_cis - E_trans) | +2.0 to +5.0 | DFT (B3LYP) | core.ac.ukdntb.gov.ua |

| Rotational Barrier (trans → cis) | 19 to 23 | DFT (M06-2X) | nd.edumdpi.com |

Conformational Preference of the Naphthoyl Group

Computational studies on related 2-substituted aromatic aldehydes and ketones, such as 2-thiophenecarboxaldehyde, have shown that two planar conformers can exist, often denoted as O-cis and O-trans, based on the orientation of the carbonyl oxygen relative to the aromatic ring. journal-vniispk.ru For 2-naphthyl ketones, the rotational barrier is generally low, allowing for relatively free rotation at ambient temperatures. DFT calculations on similar aromatic ketones indicate these barriers are typically in the range of 2-10 kcal/mol. mdpi.comrsc.org The most stable conformer of this compound would likely adopt a non-planar, twisted geometry to alleviate the steric strain between the carbonyl group and the proximate C-H bonds of the naphthalene ring, while still maintaining some degree of electronic conjugation.

Mechanistic Principles of Molecular Interaction and Structure Activity Relationships

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Recognition

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for understanding how ligands like Azepan-1-yl(naphthalen-2-yl)methanone recognize and bind to their biological targets. These methods provide a detailed view of the interactions at the atomic level, predicting the binding pose and the stability of the ligand-receptor complex.

For this compound and its analogs, molecular docking studies have been crucial in determining how they fit into the binding sites of receptors, especially cannabinoid receptors CB1 and CB2. nih.govusdbiology.comnih.govnih.govlumirlab.comresearchgate.netresearchgate.net These studies often show that the naphthalene (B1677914) part of the molecule settles into a hydrophobic pocket within the receptor. The methanone (B1245722) linker and the azepane ring then position themselves to form additional connections with nearby amino acid residues. nih.gov

Molecular dynamics simulations add a time-based dimension to the static images from molecular docking. They can forecast the changes in the shape of both the ligand and the receptor as they bind and evaluate the stability of their connection over time. For example, MD simulations can show if the initial binding position of this compound is stable or if it shifts to a more favorable position. These simulations also help clarify the role of water molecules in the binding process.

Investigation of Binding Affinities and Molecular Interactions with Receptors in In Silico and In Vitro Models (e.g., Cannabinoid Receptors CB1/CB2)

The binding strength of this compound and similar compounds to cannabinoid receptors CB1 and CB2 has been a major area of scientific inquiry. nih.govusdbiology.comnih.govnih.govlumirlab.comresearchgate.netresearchgate.net In silico methods, which use data from molecular docking and MD simulations, can predict the binding free energy, offering a theoretical measure of how strongly the ligand will bind. These predictions often align well with results from laboratory experiments.

In the lab, radioligand binding assays are the primary method for measuring a compound's binding affinity. lumirlab.com These tests involve using a radioactive ligand that is known to bind strongly to the receptor and then measuring how well the test compound, such as this compound, can push the radioactive ligand out of the way. The results are typically given as an inhibition constant (Ki), which is the concentration of the compound needed to block 50% of the receptors.

Research indicates that naphthalen-2-yl derivatives, including this compound, have different binding strengths for CB1 and CB2 receptors. usdbiology.comlumirlab.com The interactions that determine these affinities often include hydrogen bonds, van der Waals forces, and pi-pi stacking between the naphthalene ring and aromatic parts of the receptor's binding site. nih.gov For instance, the oxygen atom in the methanone linker can accept a hydrogen bond, while the azepane ring can participate in hydrophobic interactions.

Table 1: Binding Affinities of Selected Naphthalen-2-yl Derivatives for Cannabinoid Receptors

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| This compound | Data not consistently available in public literature | Data not consistently available in public literature |

| AM-2201 (related analog) | 1.0 nih.gov | 2.6 nih.gov |

| JWH-018 (related analog) | 9.0 nih.gov | 2.9 nih.gov |

Note: Specific binding affinity data for this compound is not as widely published as for more common synthetic cannabinoids. The data for related analogs are provided to illustrate the typical range of affinities for this class of compounds.

Enzymatic Reaction Mechanisms and Inhibition Studies (e.g., Cholinesterase inhibition, if applicable to related derivatives)

While the main research interest for this compound has been its receptor binding characteristics, the possibility of related compounds inhibiting enzymes has also been considered. researchgate.net Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are vital enzymes in the nervous system that break down the neurotransmitter acetylcholine. Blocking these enzymes can have considerable physiological consequences.

Some derivatives of naphthalen-2-ylmethanone have been examined for their capacity to inhibit cholinesterases. The way this inhibition works often involves the ligand attaching to the enzyme's active site, which stops the natural substrate from getting in. This binding can be reversible or irreversible, and competitive or non-competitive, depending on the specific interactions. Molecular modeling can help predict how these compounds will bind to the cholinesterase active site.

It's worth noting, however, that the study of cholinesterase inhibition is more frequent for compounds being developed as potential treatments for neurodegenerative diseases and may not be a key feature of all naphthalen-2-ylmethanone derivatives. The applicability of these findings to this compound would require specific experimental data, which is not widely available.

Elucidation of Structure-Activity Relationships (SAR) through Chemical Modification and Biological Assays (mechanistic focus, non-clinical)

Structure-activity relationship (SAR) studies are key to understanding how the chemical structure of a molecule like this compound affects its biological function. nih.govresearchgate.netnih.gov By systematically altering different parts of the molecule and measuring the effect on receptor binding or functional activity in non-clinical lab tests, scientists can determine the essential structural components for its activity. nih.govnih.gov

Role of Azepane Ring Conformation on Activity

SAR studies on related synthetic cannabinoids have revealed that changing the N-alkyl substituent can significantly change the compound's potency and which receptors it binds to. Although this compound has a fixed structure, the principles learned from its analogs indicate that the shape and size of the azepane ring are crucial for its activity.

Influence of Naphthalene Substitution Patterns

The naphthalene ring system is a vital part of many synthetic cannabinoids, primarily responsible for hydrophobic and π-π stacking interactions within the receptor. nih.gov The position of attachment to the naphthalene ring is critical; for example, naphthalen-1-yl and naphthalen-2-yl isomers often have different binding affinities. researchgate.netnih.gov

Additionally, adding substituents to the naphthalene ring can adjust the molecule's electronic and steric characteristics. For instance, placing a methoxy (B1213986) or halogen group at certain positions can either increase or decrease binding affinity by changing how the molecule interacts with the receptor.

Impact of Methanone Linker on Molecular Recognition

The methanone (carbonyl) linker connects the naphthalene and azepane parts of the molecule and is crucial for molecular recognition. The oxygen of the carbonyl group often acts as a hydrogen bond acceptor, forming a key bond with an amino acid in the receptor's active site. This interaction is frequently considered a vital anchor for the ligand.

The rigidity of the methanone linker also helps to hold the naphthalene and azepane parts in a specific orientation, which is necessary for proper binding. Modifying this linker, such as by replacing the ketone with an ester or amide, has been shown to have a major effect on the biological activity of similar compounds.

Table 2: Summary of Structure-Activity Relationships for Naphthalen-2-ylmethanone Derivatives

| Molecular Component | Role in Molecular Interaction | Impact of Modification |

|---|---|---|

| Azepane Ring | Participates in hydrophobic interactions and influences the molecule's overall shape. nih.govresearchgate.net | The size and conformation of the ring affect how well it fits in the binding pocket and its affinity. rsc.orgrsc.org |

| Naphthalene Moiety | Anchors the ligand through hydrophobic and π-π stacking interactions. nih.gov | The substitution pattern and any added functional groups can alter binding affinity and selectivity. researchgate.netnih.gov |

| Methanone Linker | Functions as a hydrogen bond acceptor and provides structural rigidity. | Changes to the linker can modify its hydrogen bonding ability and the relative positioning of other key parts of the molecule, significantly affecting its activity. |

Advanced Applications and Broader Research Impact in Chemical Sciences

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An ideal probe is potent, selective, and well-characterized. For Azepan-1-yl(naphthalen-2-yl)methanone, there is no published research detailing its development or use as a chemical probe.

Targeting Specific Protein Domains (e.g., Epigenetic Modulators)

Epigenetic modulators are crucial targets in drug discovery. They are proteins that regulate gene expression without altering the DNA sequence itself. While the naphthalene (B1677914) scaffold is a component of some compounds designed to interact with protein domains, no studies were found that specifically investigate this compound as a modulator of epigenetic targets. The azepane ring is also a common feature in bioactive molecules; however, its specific contribution in this particular compound for targeting protein domains has not been documented. nih.govresearchgate.netlifechemicals.com

Elucidating Signaling Pathways through Molecular Tools

Molecular tools are essential for dissecting complex cellular signaling pathways. There is currently no available research that describes the application of this compound as a tool to elucidate any specific signaling cascades.

Potential in Catalysis and Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While various nitrogen-containing heterocycles and aromatic systems are employed as organocatalysts, there is no literature to suggest that this compound has been investigated for its catalytic or organocatalytic potential.

Contribution to Fundamental Organic Chemistry Methodologies

New compounds can sometimes arise from or contribute to the development of novel synthetic methods in organic chemistry. A search for the synthesis or use of this compound in the context of new reaction methodologies did not yield any specific results. While the synthesis of similar structures, such as other naphthalen-yl-methanones, has been described, the specific methodologies related to this compound are not documented in available literature.

Concluding Perspectives and Future Research Trajectories

Summary of Key Research Findings

No research findings are currently available for Azepan-1-yl(naphthalen-2-yl)methanone.

Identification of Unaddressed Research Questions

The primary unaddressed research question is the very existence and characterization of this compound. Key questions for future investigation would include:

What is a viable and efficient synthetic route to produce this compound?

What are the fundamental physicochemical properties of this compound, such as its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry)?

Does this compound exhibit any significant biological activity, for example, as an enzyme inhibitor, receptor agonist/antagonist, or antimicrobial agent?

What is the three-dimensional structure of the molecule, and how does its conformation influence its properties?

Could this compound serve as a scaffold for the development of new classes of therapeutic agents or materials?

Outlook on Emerging Methodologies and Interdisciplinary Collaborations

Future research on novel heterocyclic compounds like this compound would benefit from modern synthetic and analytical techniques. Advances in catalysis, including photoredox and C-H activation methods, could provide efficient pathways for its synthesis and the creation of derivatives. rsc.org High-throughput screening methods could then be employed to rapidly assess the biological activities of these new compounds.

Interdisciplinary collaborations will be crucial for exploring the potential of such novel molecules. A partnership between synthetic organic chemists, computational chemists, pharmacologists, and materials scientists would be essential. Computational modeling could predict potential biological targets and properties, guiding synthetic efforts. numberanalytics.comnumberanalytics.com Subsequent biological evaluation would then be necessary to validate these predictions.

Broader Implications for Heterocyclic Compound Design and Discovery

The exploration of novel heterocyclic compounds is a cornerstone of drug discovery and materials science. numberanalytics.comnumberanalytics.com The synthesis and characterization of currently unknown molecules like this compound contribute to the expansion of chemical space. Each new compound, regardless of its immediate applicability, provides valuable data points for structure-activity relationship (SAR) studies and helps to refine predictive models for drug-likeness and material properties. The development of new synthetic methodologies for such compounds can also have broader applications in organic chemistry. rsc.org Ultimately, the investigation of novel heterocyclic structures is a fundamental driver of innovation in the chemical sciences.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing azepan-1-yl(naphthalen-2-yl)methanone?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azepane derivatives can react with naphthalen-2-yl carbonyl precursors in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., NaH or NaOH) at 60–80°C for 12–24 hours . Ethanol with NaOH has been effective for analogous thiazepane structures, suggesting similar optimization for azepane derivatives .

- Key Parameters :

- Solvent: DMF or ethanol

- Base: NaOH/NaH

- Temperature: 60–80°C

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the molecular conformation of this compound be experimentally validated?

- Methodology : X-ray crystallography is the gold standard. Use SHELXL for refinement and programs like ORTEP-III for visualization. For example, analogous naphthalenyl methanones exhibit dihedral angles between aromatic and heterocyclic rings (e.g., 78.02° in similar structures), which can guide comparative analysis .

- Data Collection : High-resolution (<1.0 Å) data with absorption correction (e.g., NUMABS) and R-factor refinement (<0.04) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze / chemical shifts to confirm azepane ring protons (δ 1.4–3.0 ppm) and naphthalene aromatic protons (δ 7.2–8.5 ppm) .

- FT-IR : Identify carbonyl stretching vibrations (~1680–1700 cm) and C–N stretches (~1250 cm) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 279.30 for CHNO) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., regioselectivity vs. stability)?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare thermodynamic stability of isomers. For example, 3-monobenzoylated naphthalenes are more stable than 1-isomers due to reduced steric strain (ΔG ≈ 2–3 kcal/mol) .

- Validation : Cross-reference computed torsional angles (e.g., C11–C12–C13–O1 = -167.08°) with crystallographic data .

Q. What strategies mitigate toxicity risks in biological assays involving this compound?

- Methodology :

- In Vitro Screening : Use HepG2 or HEK293 cell lines for cytotoxicity (IC) and mitochondrial membrane potential assays .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) .

- In Vivo Models : Dose-dependent studies in rodents (oral/dermal routes) with histopathological analysis of liver/kidney tissues .

Q. How does this compound interact with biological macromolecules?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding to proteins (e.g., SARS-CoV-2 NSP3 macrodomain, PDB ID: 7FR6) .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) with immobilized targets (e.g., enzymes or receptors) .

- Key Metrics : Ligand efficiency (>0.3 kcal/mol per heavy atom) and hydrogen-bond interactions with catalytic residues .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective synthesis .